2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide
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Overview
Description
2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide is an organic compound that features a furan ring and an amide group. This compound is known for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide typically involves the reaction of furan-2-ylmethylamine with phenylacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the production of resins, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
- 2-(Furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one)
Uniqueness
2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide is unique due to its specific combination of a furan ring and an amide group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-11-5-2-1-3-6-11)10-14-9-12-7-4-8-17-12/h1-8,14H,9-10H2,(H,15,16) |
InChI Key |
NSQBJDBKAYSFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2 |
Origin of Product |
United States |
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